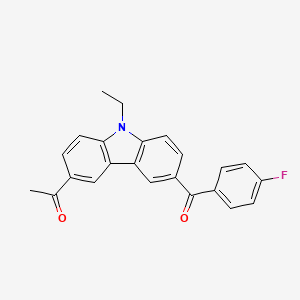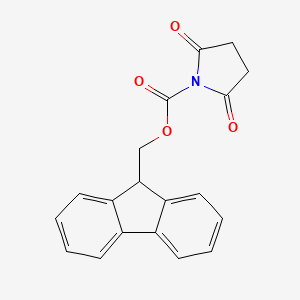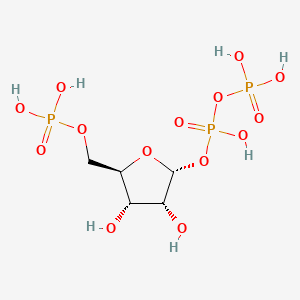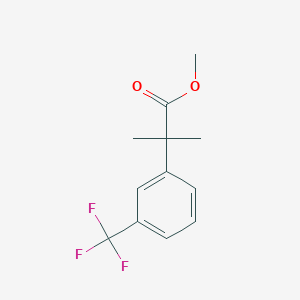
4-Fluorobenzene-1-sulfinic acid
Descripción general
Descripción
4-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C6H5FO2S It is characterized by the presence of a fluorine atom attached to a benzene ring, which is further bonded to a sulfinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1-sulfinic acid can be synthesized through several methods. One common approach involves the reduction of 4-fluorobenzenesulfonyl chloride using reducing agents such as sodium borohydride or zinc in the presence of an acid . Another method includes the oxidation of 4-fluorobenzenethiol using oxidizing agents like hydrogen peroxide or sodium periodate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 4-fluorobenzenethiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, zinc.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Fluorobenzenesulfonic acid.
Reduction: 4-Fluorobenzenethiol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluorobenzene-1-sulfinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-fluorobenzene-1-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions . It can form covalent bonds with other molecules, leading to the formation of new compounds . The fluorine atom enhances the compound’s reactivity by influencing the electron density on the benzene ring .
Comparación Con Compuestos Similares
- 4-Fluorobenzenesulfonic acid
- 4-Fluorobenzenethiol
- 4-Fluorobenzenesulfonamide
Uniqueness: 4-Fluorobenzene-1-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to sulfonic acids and thiols . The fluorine atom further enhances its chemical properties, making it a valuable compound in various synthetic applications .
Propiedades
Fórmula molecular |
C6H5FO2S |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
4-fluorobenzenesulfinic acid |
InChI |
InChI=1S/C6H5FO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) |
Clave InChI |
SEEUPVOHHNMWEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(1,1-dimethylethyl)-](/img/structure/B8797413.png)







![2-Chloro-6-fluoro-3-methylimidazo[1,2-A]pyridine](/img/structure/B8797481.png)





